4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-Chloro-1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-2-methoxyphenyl methyl ether is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-2-methoxyphenyl methyl ether typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the chlorobenzyl, dimethoxyphenyl, and methoxyphenyl groups.
Etherification: The final step involves the etherification of the phenolic hydroxyl group with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethoxy groups.
Reduction: Reduction reactions can target the chlorobenzyl groups, potentially converting them to benzyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include benzyl derivatives.
Substitution: Products may include various substituted pyrazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: It has potential as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-chloro-1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-2-methoxyphenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Chloro-1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-2-hydroxyphenyl methyl ether
- 4-[4-Chloro-1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-2-ethoxyphenyl methyl ether
Uniqueness
The unique combination of functional groups in 4-[4-chloro-1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-2-methoxyphenyl methyl ether provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H24Cl2N2O4 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H24Cl2N2O4/c1-31-20-11-7-17(13-22(20)33-3)25-24(28)26(18-8-12-21(32-2)23(14-18)34-4)30(29-25)15-16-5-9-19(27)10-6-16/h5-14H,15H2,1-4H3 |
InChI Key |
LGARKILIMACFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
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